molecular formula C58H79N15O16 B12357692 L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt CAS No. 955091-53-9

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt

Cat. No.: B12357692
CAS No.: 955091-53-9
M. Wt: 1242.3 g/mol
InChI Key: JCJASTVQGSKHKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine .

Scientific Research Applications

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its application in neurological research and analytical standards sets it apart from other similar compounds .

Properties

CAS No.

955091-53-9

Molecular Formula

C58H79N15O16

Molecular Weight

1242.3 g/mol

IUPAC Name

3-[[2-[[2-[2-[2-[[5-amino-2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63)

InChI Key

JCJASTVQGSKHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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